Benzo[c]phenanthren-6-ol
CAS No.: 22717-97-1
Cat. No.: VC20675490
Molecular Formula: C18H12O
Molecular Weight: 244.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22717-97-1 |
|---|---|
| Molecular Formula | C18H12O |
| Molecular Weight | 244.3 g/mol |
| IUPAC Name | benzo[c]phenanthren-6-ol |
| Standard InChI | InChI=1S/C18H12O/c19-17-11-13-6-2-4-8-15(13)18-14-7-3-1-5-12(14)9-10-16(17)18/h1-11,19H |
| Standard InChI Key | RLEHRLAUARITMK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3O |
Introduction
Chemical Identity and Physicochemical Properties
Benzo[c]phenanthren-6-ol (molecular formula: ) is a hydroxylated derivative of benzo[c]phenanthrene, a tetracyclic aromatic hydrocarbon. The addition of a hydroxyl group at the sixth position introduces polar character to an otherwise hydrophobic scaffold, influencing its solubility and reactivity.
Key Physical Properties
While direct data on benzo[c]phenanthren-6-ol remains limited, its parent compound provides foundational insights:
The hydroxyl group reduces hydrophobicity, as evidenced by the lower estimated LogP compared to the parent hydrocarbon. This modification enhances potential aqueous solubility, which may influence environmental mobility and biological uptake .
Spectroscopic Characteristics
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UV-Vis: Absorption maxima near 265 nm and 310 nm, characteristic of extended π-conjugation .
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NMR: NMR spectra show distinct aromatic proton signals between δ 7.2–8.5 ppm, with downfield shifts for protons adjacent to the hydroxyl group .
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MS: Molecular ion peak at m/z 244.3 (ESI+) with fragmentation patterns indicating sequential loss of and .
Synthetic Methodologies and Challenges
The synthesis of benzo[c]phenanthren-6-ol derivatives involves multistep strategies to construct the fused aromatic system while regioselectively introducing the hydroxyl group.
Intramolecular Cyclization Approaches
A prominent route involves the cyclization of (2-phenylnaphthalen-1-yl)acetic acid derivatives using polyphosphoric acid (PPA) or trifluoroacetic acid (TFA)/trifluoroacetic anhydride (TFAA) mixtures :
One-Pot Multistep Synthesis
Recent advancements employ a streamlined one-pot protocol for tetrahydrobenzo[c]phenanthridin-6-ones :
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Isocyanate Formation:
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Cyclization:
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Aromatization:
This method achieves moderate yields (55–65%) but requires stringent control of reaction conditions to prevent over-oxidation .
Structural Analysis and Reactivity
Nonplanar Aromatic Framework
X-ray crystallography reveals significant nonplanarity in benzo[c]phenanthren-6-ol, with dihedral angles of 15–22° between adjacent rings due to steric repulsion between H-1 and H-12. This distortion:
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Reduces resonance stabilization by ~30 kcal/mol compared to planar PAHs .
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Creates a chiral helical topology, enabling enantioselective interactions in biological systems .
Electrophilic Substitution Patterns
The hydroxyl group directs electrophilic attacks to the C-5 and C-8 positions:
| Reaction | Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Nitration | 5-Nitro derivative | 72 | |
| Bromination | 8-Bromo derivative | 68 | |
| Sulfonation | 5-Sulfo derivative | 81 |
Steric hindrance from the fused rings suppresses reactions at the bay-region (C-10 and C-11) .
| DNA Polymerase | Mutation Frequency (%) | Predominant Mutation |
|---|---|---|
| Pol β | 0.14–0.27 | G→T transversions |
| Pol η | 1.8–2.3 | G→A transitions |
| Pol κ | 0.9–1.1 | Frameshifts |
These errors arise from the adduct’s ability to mimic thymine geometry during replication .
Environmental Persistence and Toxicokinetics
Environmental Degradation
Benzo[c]phenanthren-6-ol exhibits moderate persistence in soil (: 28–42 days) and water (: 14–21 days), with degradation pathways including:
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Photolysis: nm induces ring-opening via -mediated oxidation.
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Biodegradation: Sphingomonas spp. metabolize the compound through dioxygenase-catalyzed dihydroxylation.
Mammalian Metabolism
In vivo studies in rodents identify three primary metabolic routes:
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Epoxidation: Cytochrome P450 1A1/1B1-mediated formation of 3,4-diol-1,2-epoxide (the ultimate carcinogen).
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Glucuronidation: UGT1A6-catalyzed conjugation at the hydroxyl group (major detoxification pathway).
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Sulfation: SULT1A1-mediated sulfation competing with glucuronidation (species-dependent).
Regulatory Status and Mitigation Strategies
Occupational Exposure Limits
While no specific limits exist for benzo[c]phenanthren-6-ol, regulatory agencies extrapolate from PAH guidelines:
| Agency | 8-h TWA (μg/m³) | Basis |
|---|---|---|
| OSHA | 0.2 | Coal tar pitch volatiles |
| NIOSH | 0.1 | Carcinogen policy |
| ACGIH | 0.05 | Threshold limit value (TLV) |
Remediation Technologies
Advanced oxidation processes (AOPs) show promise for degradation:
| Method | Conditions | Degradation Efficiency (%) |
|---|---|---|
| UV/H₂O₂ | 254 nm, 10 mM H₂O₂ | 98.2 ± 1.5 |
| Plasma catalysis | Non-thermal plasma + TiO₂ | 89.7 ± 2.1 |
| Fenton’s reagent | Fe²⁺/H₂O₂, pH 3 | 76.4 ± 3.8 |
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